An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-8-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-8-amine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, denoting its recurring presence in molecules with diverse and potent biological activities.[1][2] This heterocyclic framework is a key component in a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and antiviral drugs.[3] The successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in exploring imidazo[1,2-b]pyridazine derivatives for new therapeutic applications.[1][2]
6-Chloroimidazo[1,2-b]pyridazin-8-amine is a crucial intermediate in the synthesis of these complex, biologically active molecules.[4] Its structure, featuring a reactive chlorine atom at the 6-position and a nucleophilic amino group at the 8-position, allows for versatile functionalization and the generation of extensive chemical libraries for drug screening. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Chloroimidazo[1,2-b]pyridazin-8-amine, offering valuable insights for researchers and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Chloroimidazo[1,2-b]pyridazin-8-amine is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While experimental data for this specific molecule is not extensively published, we can infer many of its properties from closely related analogs and supplier information.
| Property | Value | Source/Comment |
| CAS Number | 1161847-36-4 | [4] |
| Molecular Formula | C₆H₅ClN₄ | [4] |
| Molecular Weight | 168.58 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred from related compounds[5] |
| Melting Point | Not available. | The related 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine has a melting point of 109-110°C.[5] |
| Solubility | Not available. | Likely soluble in organic solvents like DMSO and DMF, with limited solubility in water. |
| Calculated LogP | ~0.9649 | Based on the isomeric 6-Chloroimidazo[1,2-b]pyridazin-3-amine.[6] |
| Storage Conditions | 2-8°C, protected from light, stored under an inert gas. | [4] |
Spectral Data and Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 6-Chloroimidazo[1,2-b]pyridazin-8-amine. Although a full experimental dataset for this specific compound is not publicly available, the following represents the expected spectral characteristics based on related structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-b]pyridazine core. The protons on the pyridazine ring (at C-7) and the imidazole ring (at C-2 and C-3) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the amino group at C-8 would likely appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show six distinct signals for the carbon atoms of the heterocyclic core. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino group.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 168.58 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak) would be expected. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). The C-Cl stretching vibration would be observed in the fingerprint region.
Synthesis and Reactivity
The synthesis of 6-Chloroimidazo[1,2-b]pyridazin-8-amine can be approached through several strategic pathways, primarily focusing on the construction of the imidazo[1,2-b]pyridazine core and the introduction of the 8-amino group.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
A common and effective method for constructing the imidazo[1,2-b]pyridazine scaffold is the condensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound.[5][7] This reaction, often carried out under reflux in a suitable solvent, provides a versatile route to a wide range of imidazo[1,2-b]pyridazine derivatives.
Experimental Protocol: Synthesis of a 6-Chloro-substituted Imidazo[1,2-b]pyridazine Derivative (General Procedure) [7]
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Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a solvent such as 1,2-dimethoxyethane (DME), add the desired α-halocarbonyl compound (e.g., 1,3-dichloroacetone, 1.1 eq).
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Reaction Conditions: The reaction mixture is stirred and heated under reflux for an extended period (e.g., 48 hours).
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Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the 6-chloroimidazo[1,2-b]pyridazine product.
}
General synthesis of the imidazo[1,2-b]pyridazine core.
Introduction of the 8-Amino Group
The introduction of the amino group at the 8-position is a key step. One strategic approach involves the synthesis of an 8-bromo-6-chloroimidazo[1,2-b]pyridazine intermediate, followed by a nucleophilic substitution of the bromine with an amino group.[8][9]
A more direct and regioselective method involves the metalation of the 8-position of 6-chloroimidazo[1,2-b]pyridazine using a strong base like TMPMgCl·LiCl, followed by quenching with an electrophilic aminating agent.[10] This method offers precise control over the position of functionalization.
}
Regioselective amination at the 8-position.
Reactivity of 6-Chloroimidazo[1,2-b]pyridazin-8-amine
The chemical reactivity of this molecule is characterized by the two functional groups attached to the core: the 6-chloro and the 8-amino groups.
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Reactions at the 6-Position: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various substituents, such as amines, alcohols, and thiols, through reactions like the Buchwald-Hartwig amination.[11] This reactivity is crucial for building molecular diversity in drug discovery programs.
-
Reactions at the 8-Position: The 8-amino group is a versatile handle for further functionalization. It can undergo a range of reactions typical of primary aromatic amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Arylation: Participation in cross-coupling reactions to form diarylamines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles.
-
Applications in Drug Discovery
6-Chloroimidazo[1,2-b]pyridazin-8-amine is a valuable building block for the synthesis of potent and selective kinase inhibitors.[12] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to target a variety of kinases involved in cancer and inflammatory diseases. The ability to functionalize both the 6- and 8-positions allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity.
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine core has shown promise in the development of agents targeting other biological pathways, including those involved in viral infections and neurodegenerative diseases.[13] The versatility of 6-Chloroimidazo[1,2-b]pyridazin-8-amine makes it a key starting material for the exploration of these and other therapeutic areas.
Safety and Handling
Conclusion
6-Chloroimidazo[1,2-b]pyridazin-8-amine is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its versatile reactivity, coupled with the proven therapeutic relevance of the imidazo[1,2-b]pyridazine scaffold, makes it a valuable tool for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.
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